

Producing Submicron Dispersions with the LM10 Microfluidizer: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LM10

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for producing submicron dispersions, including polymer-based nanoparticles, nanoemulsions, and liposomes, using the **LM10** Microfluidizer®. These guidelines are designed to assist researchers, scientists, and drug development professionals in leveraging high-shear fluid processing to achieve consistent and scalable results for a variety of applications, from drug delivery to the formulation of advanced materials.

Introduction to Microfluidization and the LM10

Microfluidization is a high-shear fluid processing technique that subjects a fluid stream to extreme and consistent shear rates, leading to particle size reduction, deagglomeration, and the creation of stable submicron dispersions.[1][2] The **LM10** Microfluidizer® is a lab-scale, digitally controlled instrument that operates at pressures up to 23,000 psi (1586 bar).[2][3] It utilizes a unique, fixed-geometry Interaction Chamber™ where the product stream is accelerated to high velocities, creating intense shear forces that result in uniform particle and droplet size reduction.[1][2] This technology is highly efficient for producing nanoemulsions, liposomes, and polymer nanoparticles with tight particle size distributions.[1]

The key benefits of using the **LM10** Microfluidizer® include:

- **Unmatched Size Reduction:** Achieves smaller particle sizes compared to conventional homogenization methods.
- **Uniform Particle Size Distribution:** The consistent shear environment ensures a narrow polydispersity index (PDI).^[1]
- **Scalability:** Results obtained on the **LM10** are scalable to pilot and production-scale Microfluidizer® processors.^{[1][3]}
- **Temperature Control:** A cooling coil and bath assembly help to manage the temperature of the sample during processing.^{[2][3]}

Application Note I: Polymer-Based Nanoparticles

Polymer-based nanoparticles are widely investigated for controlled drug delivery applications. The **LM10** Microfluidizer® is an effective tool for producing these nanoparticles with desired size characteristics.

Formulation

A common formulation for producing Poly(lactic-co-glycolic acid) (PLGA) nanoparticles involves an oil-in-water (o/w) emulsion solvent evaporation method.

Table 1: Example Formulation for PLGA Nanoparticles

Component	Role	Example Material	Concentration
Organic Phase			
Polymer	Core matrix	Poly(lactic-co-glycolic acid) (PLGA)	10 mg/mL
Solvent	Polymer solvent	Acetonitrile (ACN)	q.s. to dissolve PLGA
Aqueous Phase			
Surfactant	Stabilizer	Poly(vinyl alcohol) (PVA)	1% (w/v)
Aqueous Medium	Continuous phase	Deionized Water	q.s.

Experimental Protocol

- Preparation of Organic Phase: Dissolve 10 mg of PLGA in 1 mL of acetonitrile.
- Preparation of Aqueous Phase: Prepare a 1% (w/v) solution of PVA in deionized water and filter it through a 0.45 μm membrane.
- Pre-emulsification: Add the organic phase to the aqueous phase while stirring to form a coarse pre-emulsion.
- Microfluidization: Process the pre-emulsion through the **LM10** Microfluidizer®.
 - Operating Pressure: Set the desired operating pressure (e.g., 15,000 psi).
 - Number of Passes: Process the emulsion for a specified number of discrete passes. It is important to note that over-processing can sometimes be detrimental to the final particle size.[\[4\]](#)[\[5\]](#)
- Solvent Evaporation: Stir the resulting nano-dispersion overnight under a fume hood to evaporate the acetonitrile.
- Characterization: Analyze the particle size (Z-average) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

Data Presentation

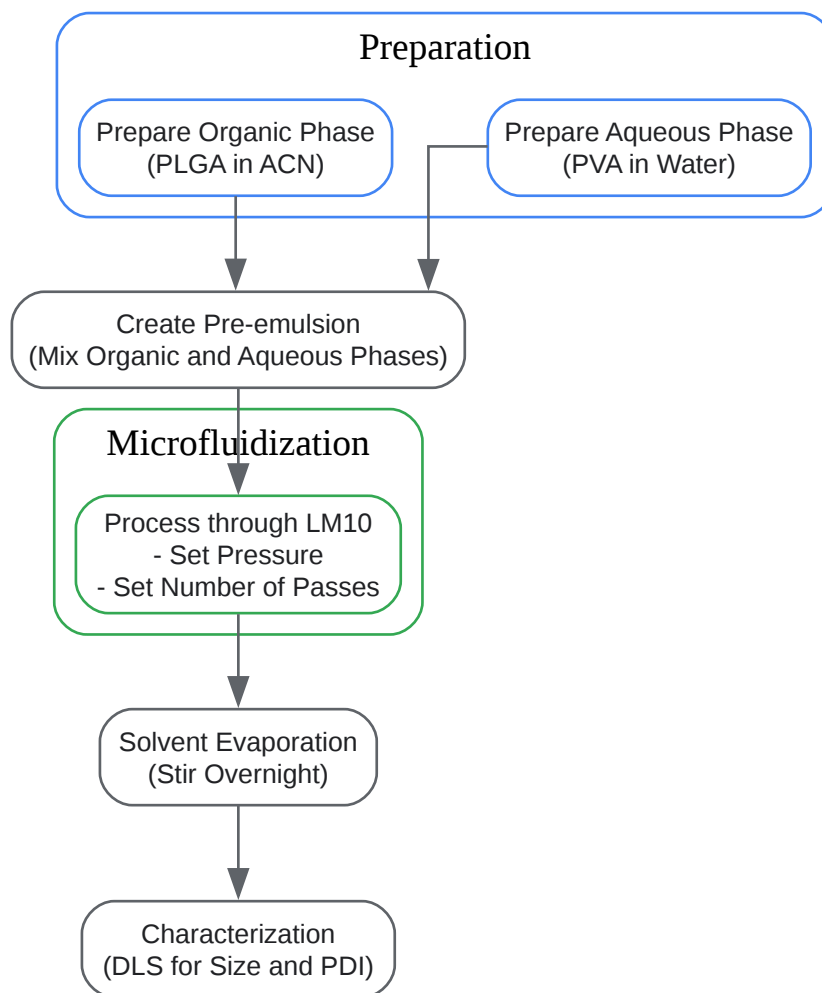
The number of passes through the Microfluidizer® interaction chamber significantly impacts the final particle size and distribution.

Table 2: Effect of Number of Passes on PLGA Nanoparticle Size and PDI[\[6\]](#)

Number of Passes	Z-Average (nm)	Polydispersity Index (PDI)
1	181.4	0.249
2	158.9	0.239
5	132.9	Not Reported

Data from a Microfluidics Application Note on Polymer Nanoparticles.[6]

Experimental Workflow



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Caption: Workflow for PLGA nanoparticle production.

Application Note II: Nanoemulsions

Nanoemulsions are transparent or translucent oil-in-water (o/w) or water-in-oil (w/o) dispersions with droplet sizes typically in the range of 20-200 nm. The **LM10** Microfluidizer® is highly effective in producing stable nanoemulsions with small droplet sizes.

Formulation

Table 3: Example Formulation for an Oil-in-Water (o/w) Nanoemulsion

Component	Role	Example Material	Concentration (% w/w)
Oil Phase	Dispersed Phase	Medium-Chain Triglycerides (MCT)	10
Aqueous Phase	Continuous Phase	Deionized Water	85
Surfactant	Emulsifier	Tween 80	5

Experimental Protocol

- Preparation of Phases: Prepare the oil and aqueous phases separately. Dissolve the surfactant in the aqueous phase.
- Pre-emulsification: Gradually add the oil phase to the aqueous phase while mixing with a high-speed rotor-stator homogenizer to form a coarse emulsion.
- Microfluidization: Process the coarse emulsion through the **LM10** Microfluidizer®.
 - Operating Pressure: Test a range of pressures (e.g., 10,000 to 20,000 psi).
 - Number of Passes: Vary the number of passes to observe the effect on droplet size.
- Characterization: Measure the droplet size (Z-average) and PDI using DLS.

Data Presentation

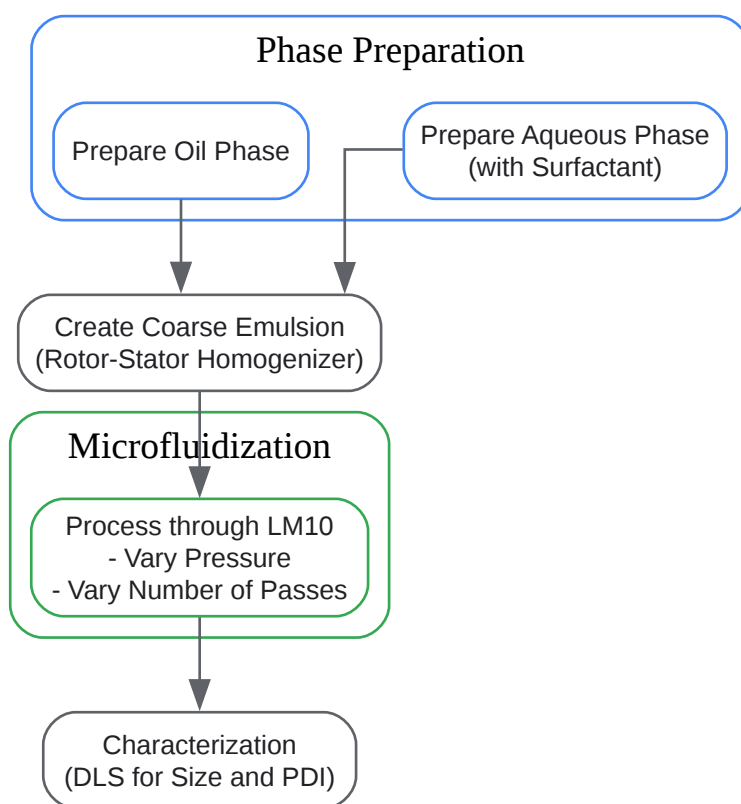
Processing pressure and the number of passes are critical parameters in determining the final droplet size of the nanoemulsion.

Table 4: Effect of Processing Pressure and Number of Passes on Nanoemulsion Droplet Size

Processing Pressure (psi)	Number of Passes	Z-Average (nm)	Polydispersity Index (PDI)
20,000	1	150	0.18
20,000	5	120	0.15
30,000	1	130	0.16
30,000	5	100	0.12

Illustrative data based on typical performance.

Experimental Workflow



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Caption: Workflow for o/w nanoemulsion production.

Application Note III: Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are extensively used as drug delivery vehicles. The **LM10** Microfluidizer® can be used to reduce the size of multilamellar vesicles (MLVs) to form small unilamellar vesicles (SUVs).

Formulation

Table 5: Example Formulation for Liposomes

Component	Role	Example Material	Molar Ratio
Phospholipid	Bilayer formation	Soy Phosphatidylcholine (SPC)	70
Sterol	Bilayer stabilization	Cholesterol	30
Buffer	Aqueous core	Phosphate Buffered Saline (PBS)	-

Experimental Protocol

- **Lipid Film Hydration:** Dissolve the lipids (SPC and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture). Evaporate the solvent under reduced pressure to form a thin lipid film.
- **Hydration:** Hydrate the lipid film with PBS buffer by vortexing or gentle agitation to form MLVs.
- **Microfluidization:** Process the MLV suspension through the **LM10** Microfluidizer®.
 - **Operating Pressure:** A typical starting pressure is 10,000 - 15,000 psi.
 - **Number of Passes:** Process for a sufficient number of passes to achieve the desired vesicle size.
- **Characterization:** Analyze the vesicle size (Z-average) and PDI using DLS.

Data Presentation

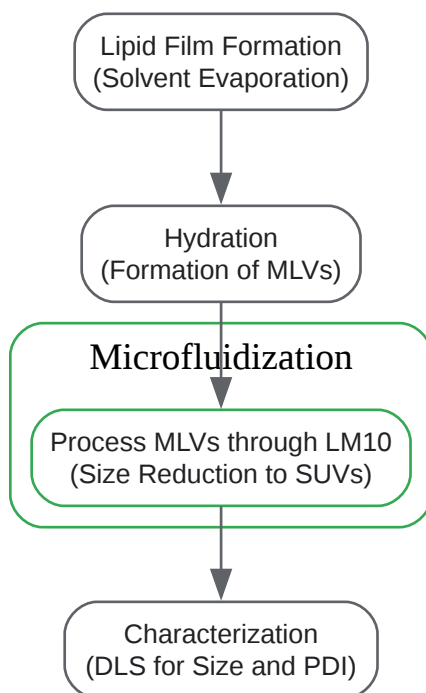
Microfluidization significantly reduces the size of liposomes.

Table 6: Effect of Microfluidization on Liposome Vesicle Size

Processing Step	Z-Average (µm)	Polydispersity Index (PDI)
Before Microfluidization (MLVs)	>1.0	>0.5
After 3 Passes	0.16	Not Reported

Data adapted from a study on large-scale liposome production by a microfluidizer.

Experimental Workflow



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Caption: Workflow for liposome size reduction.

Conclusion

The **LM10** Microfluidizer® provides a robust and scalable method for the production of a variety of submicron dispersions. By carefully controlling formulation and processing parameters such

as operating pressure and the number of passes, researchers can consistently produce nanoparticles, nanoemulsions, and liposomes with desired particle sizes and narrow size distributions. The protocols and data presented in these application notes serve as a starting point for developing and optimizing formulations for specific research and development needs.

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- To cite this document: BenchChem. [Producing Submicron Dispersions with the LM10 Microfluidizer: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608613#method-for-producing-submicron-dispersions-with-the-lm10>]

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